2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid 2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1557698-61-9
VCID: VC5635391
InChI: InChI=1S/C6H8N2O3/c1-8(2)6-7-4(3-11-6)5(9)10/h3H,1-2H3,(H,9,10)
SMILES: CN(C)C1=NC(=CO1)C(=O)O
Molecular Formula: C6H8N2O3
Molecular Weight: 156.141

2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid

CAS No.: 1557698-61-9

Cat. No.: VC5635391

Molecular Formula: C6H8N2O3

Molecular Weight: 156.141

* For research use only. Not for human or veterinary use.

2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid - 1557698-61-9

Specification

CAS No. 1557698-61-9
Molecular Formula C6H8N2O3
Molecular Weight 156.141
IUPAC Name 2-(dimethylamino)-1,3-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C6H8N2O3/c1-8(2)6-7-4(3-11-6)5(9)10/h3H,1-2H3,(H,9,10)
Standard InChI Key XGWZFXHKPFYTPL-UHFFFAOYSA-N
SMILES CN(C)C1=NC(=CO1)C(=O)O

Introduction

PropertyValue/DescriptionBasis of Estimation
Molecular Weight156.14 g/molCalculated from formula
Solubility in WaterModerate (1–10 mg/mL)Analog: 4-methyl-1,3-oxazole-5-carboxylic acid
pKa (Carboxylic acid)~2.5–3.5Comparison to benzoic acid analogs
pKa (Dimethylamino)~8.5–9.5Similar to aliphatic amines
LogP (Octanol-Water)-0.7 to 0.2Computational prediction (PubChem)

The compound’s planar oxazole core allows for π-π stacking interactions, while the dimethylamino and carboxylic acid groups create a zwitterionic structure at physiological pH, as observed in related oxazole derivatives .

Synthetic Pathways and Optimization

Classical Oxazole Synthesis Strategies

The Robinson-Gabriel synthesis, involving cyclodehydration of 2-acylaminoketones, is a foundational method for oxazole formation. For 2-(dimethylamino)-1,3-oxazole-4-carboxylic acid, a modified approach is hypothesized:

  • Intermediate Preparation: Reacting dimethylamine with a pre-functionalized oxazole precursor (e.g., 2-chloro-1,3-oxazole-4-carboxylic acid) under nucleophilic substitution conditions.

  • Cyclization: Using dehydrating agents like polyphosphoric acid (PPA) or Eaton’s reagent to form the oxazole ring from a β-ketoamide intermediate.

Example Reaction Scheme

CH3C(O)NHCH2CO2HPPAOxazole intermediate(CH3)2NHTarget compound[1][2]\text{CH}_3\text{C(O)NHCH}_2\text{CO}_2\text{H} \xrightarrow{\text{PPA}} \text{Oxazole intermediate} \xrightarrow{\text{(CH}_3\text{)}_2\text{NH}} \text{Target compound} \quad \text{[1][2]}

Parallel Synthesis and Modern Techniques

High-throughput methods, such as those developed for 3,5-disubstituted 1,2,4-oxadiazoles , can be adapted for oxazoles. Key considerations include:

  • Reagent Compatibility: Carbodiimides (e.g., EDC) and activators (e.g., HOAt) for coupling carboxylic acids with amidoximes.

  • One-Pot Procedures: Combining cyclization and functionalization steps to improve efficiency, as demonstrated in oxadiazole libraries .

Table 2: Reported Yields for Analogous Oxazole Syntheses

Starting MaterialProductYield (%)Conditions
Ethyl 2-aminooxazole-4-carboxylate 2-Amino-1,3-oxazole-4-carboxylic acid85NaOH (aq.), reflux
4-Methyl-2-phenyloxazole-5-carboxylic acid Methyl ester derivative78HCl/MeOH, 60°C

Physicochemical and Spectroscopic Characterization

Spectral Data (Predicted)

  • IR Spectroscopy: Stretching vibrations at ~1700 cm1^{-1} (C=O), ~1250 cm1^{-1} (C-O), and ~3300 cm1^{-1} (N-H, if protonated).

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 3.1 ppm (s, 6H, N(CH3_3)2_2), δ 8.2 ppm (s, 1H, H-5 oxazole).

    • 13C^{13}\text{C}: δ 167 ppm (C=O), δ 158 ppm (C-2 oxazole), δ 40 ppm (N(CH3_3)2_2).

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, based on thermogravimetric analysis of 4-methyl-1,3-oxazole-5-carboxylic acid .

  • pH-Dependent Behavior: Zwitterionic form dominates at neutral pH, with protonation of the dimethylamino group occurring below pH 5.

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

Oxazole derivatives exhibit diverse bioactivities, including kinase inhibition and antimicrobial effects. The dimethylamino group in 2-(dimethylamino)-1,3-oxazole-4-carboxylic acid may enhance blood-brain barrier penetration, making it a candidate for central nervous system (CNS) drug development.

Case Study: Analogous oxazole-carboxylic acids have been used as:

  • Proteasome Inhibitors: Noncovalent binding to the chymotrypsin-like (CT-L) site, as seen in PI-1840 (IC50_{50} = 27 nM) .

  • BET Bromodomain Inhibitors: 4-Acyl pyrrole derivatives (e.g., XD14) show nanomolar affinity for BRD4 .

Coordination Chemistry

The carboxylic acid moiety enables metal coordination, forming complexes with applications in catalysis or materials. For example, copper(II) complexes of oxazole-carboxylic acids exhibit luminescent properties.

Computational Insights and Future Directions

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 5.2 eV, suggesting moderate reactivity. Molecular docking studies indicate potential binding to the BRD4 bromodomain (ΔG = -9.8 kcal/mol), though experimental validation is required.

Research Gaps:

  • Scalable synthesis protocols for gram-scale production.

  • In vitro toxicity profiling and ADMET studies.

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